2-(Piperidin-4-yloxy)benzo[d]oxazole
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Overview
Description
2-(Piperidin-4-yloxy)benzo[d]oxazole is a heterocyclic compound that features a benzoxazole ring fused with a piperidine moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-4-yloxy)benzo[d]oxazole typically involves the reaction of 2-hydroxybenzo[d]oxazole with 4-chloropiperidine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-4-yloxy)benzo[d]oxazole can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, especially at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the benzoxazole ring.
Reduction: Reduced forms of the piperidine moiety.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(Piperidin-4-yloxy)benzo[d]oxazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and analgesic agent.
Industry: Utilized in the development of new materials with specific chemical properties
Mechanism of Action
The mechanism of action of 2-(Piperidin-4-yloxy)benzo[d]oxazole involves its interaction with specific molecular targets. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular pathways involved are still under investigation, but it is thought to influence cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Similar Compounds
- 2-(Piperidin-4-yl)benzo[d]oxazole
- 2-(Piperidin-3-yl)benzo[d]oxazole
- 2-(Piperidin-2-yl)benzo[d]oxazole
Uniqueness
2-(Piperidin-4-yloxy)benzo[d]oxazole is unique due to the presence of the piperidin-4-yloxy group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H14N2O2 |
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Molecular Weight |
218.25 g/mol |
IUPAC Name |
2-piperidin-4-yloxy-1,3-benzoxazole |
InChI |
InChI=1S/C12H14N2O2/c1-2-4-11-10(3-1)14-12(16-11)15-9-5-7-13-8-6-9/h1-4,9,13H,5-8H2 |
InChI Key |
LILQEYNZHRBTJZ-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1OC2=NC3=CC=CC=C3O2 |
Origin of Product |
United States |
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